molecular formula C22H18N4O5S2 B2887140 2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 942008-93-7

2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No. B2887140
CAS RN: 942008-93-7
M. Wt: 482.53
InChI Key: JCFKCLQRDKYIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound seems to be related to a class of benzimidazole derivatives . These compounds have a 4-(methylsulfonyl)phenyl pharmacophore attached via its C-2 position . They are evaluated in vitro as cyclooxygenase-1 (COX-1)/cyclooxygenese-2 (COX-2) inhibitors .


Synthesis Analysis

The synthesis of similar compounds involves reacting a phenylacetic acid ester with phenyl 6-methylnicotinate in the presence of a base . The resultant compound is then hydrolyzed and decarboxylated .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include hydrolysis, decarboxylation, and oxidation .

Scientific Research Applications

Cyclooxygenase-2 (COX-2) Inhibition

This compound has been evaluated for its potential as a selective inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an inducible enzyme that plays a significant role in the inflammation process and is a target for non-steroidal anti-inflammatory drugs (NSAIDs). Selective inhibition of COX-2 can provide anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective NSAIDs .

Anti-inflammatory Activity

Linked to its COX-2 inhibition properties, the compound has shown promise in in vivo evaluations for anti-inflammatory activity. This suggests its potential use in the treatment of inflammatory diseases such as arthritis, where controlling inflammation is a key aspect of managing the condition .

Ulcerogenic Liability Assessment

The safety profile of the compound includes an assessment of its ulcerogenic liability. This is crucial for any potential therapeutic agent, especially NSAIDs, as they are known to cause gastric ulcers. A compound with low ulcerogenic liability would be advantageous in developing safer anti-inflammatory medications .

Pesticidal Properties

Research has also explored the use of this compound as a pesticidal agent. It has shown favorable insecticidal potentials, particularly against pests like the oriental armyworm and diamondback moth. This application could lead to the development of new, more effective pesticides .

Acaricidal Activity

In addition to its insecticidal properties, the compound has displayed acaricidal activity, which means it could be used to control mite populations. This is particularly relevant in agriculture, where mites can be a significant pest, affecting crop yield and quality .

Calcium Ion Release in Insect Neurons

The compound has been studied for its ability to induce the release of calcium ions in insect central neurons. This activity is important for understanding how chemicals can affect insect behavior and could lead to the development of novel insect control strategies .

Safety and Hazards

The safety and hazards of these compounds are evaluated by their ulcerogenic liability . For example, compound 11b was found to be the safest one with an Ulcer Index (UI) of 0.83 .

Future Directions

The future directions for these compounds could involve further in vitro and in vivo evaluations for their anti-inflammatory activity and ulcerogenic liability . More research could also be done to improve their selectivity towards the COX-2 isozyme .

properties

IUPAC Name

2-(4-methylsulfonylphenyl)-N-(6-nitro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O5S2/c1-33(30,31)18-8-5-15(6-9-18)12-21(27)25(14-16-4-2-3-11-23-16)22-24-19-10-7-17(26(28)29)13-20(19)32-22/h2-11,13H,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCFKCLQRDKYIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(methylsulfonyl)phenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.